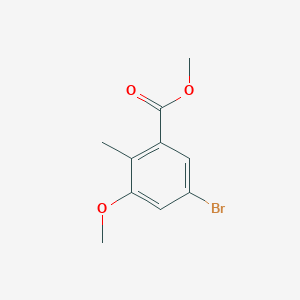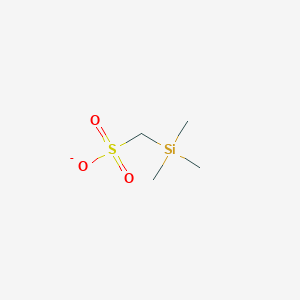
Trimethylsilylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Trimethylsilylmethanesulfonate can be synthesized through the reaction of methanesulfonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Chemical Reactions Analysis
Trimethylsilylmethanesulfonate undergoes various chemical reactions, including:
Dehydration: It can be used to eliminate functional groups via regioselective dehydration.
Dealkylsilylation: It is involved in the dealkylsilylation of alumazene derivatives.
Scientific Research Applications
Trimethylsilylmethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Trimethylsilylmethanesulfonate is similar to other silylating agents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl chloride. it is unique in its ability to introduce trimethylsilyl groups under mild conditions without the need for harsh reagents . Similar compounds include:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used for activating ketones and aldehydes in organic synthesis.
Trimethylsilyl chloride: Commonly used for silylation of alcohols and carboxylic acids.
Properties
Molecular Formula |
C4H11O3SSi- |
|---|---|
Molecular Weight |
167.28 g/mol |
IUPAC Name |
trimethylsilylmethanesulfonate |
InChI |
InChI=1S/C4H12O3SSi/c1-9(2,3)4-8(5,6)7/h4H2,1-3H3,(H,5,6,7)/p-1 |
InChI Key |
NTJPIRDYMVYFNP-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


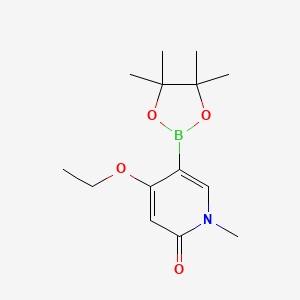
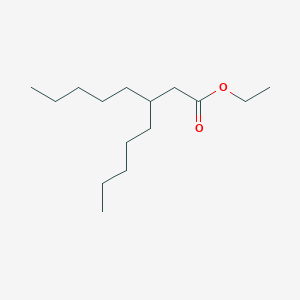
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)
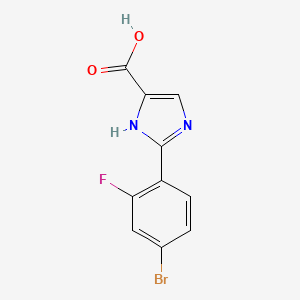
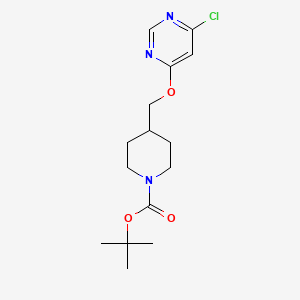
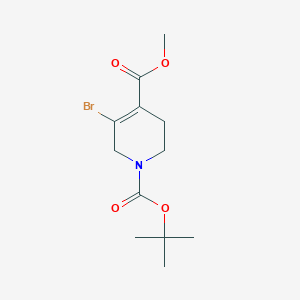
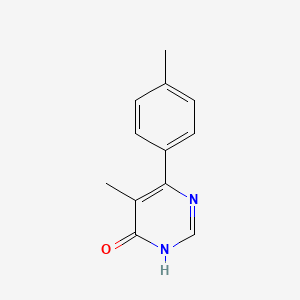
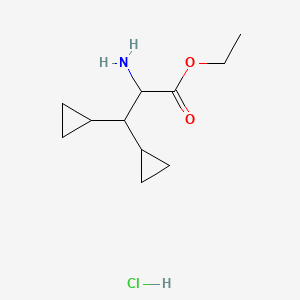
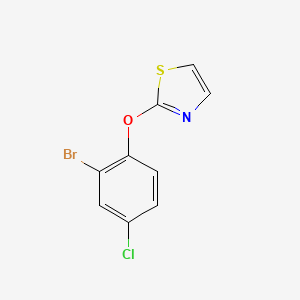
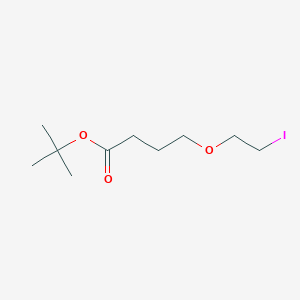
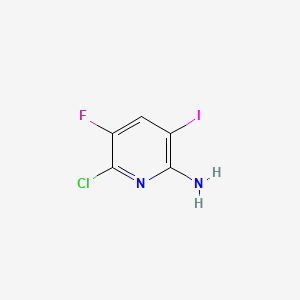
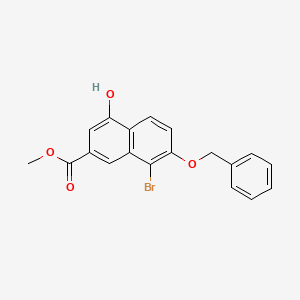
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
